
(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol; (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol
Vue d'ensemble
Description
Paniculidine B is a natural product found in Murraya exotica, Murraya paniculata, and other organisms with data available.
Applications De Recherche Scientifique
Kinetics and Reaction Products
- The reaction of similar compounds with OH radicals shows the formation of various products, providing insights into potential applications in environmental and material sciences (Aschmann, Arey, & Atkinson, 2011).
Synthesis of Derivatives
- Acid-catalyzed synthesis methods for 3-indolyl α,β-unsaturated carbonyl compounds have been developed, indicating potential routes for synthesizing derivatives of these compounds (Wang & Ikemoto, 2005).
Novel Oxidations
- Studies on the oxidation of indole derivatives, like the 1,3-disubstituted indoles, show the formation of novel functionalized products, suggesting applications in organic synthesis and pharmaceuticals (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).
Crystal Structure Studies
- Crystal structure analyses of related compounds, such as trichotomine dimethyl ester, provide insights into molecular geometry, which can be crucial for designing drugs and materials (Iijima & Irikawa, 1996).
Analysis in Mass Spectrometry
- Beta-carboline alkaloids, similar to the compounds , have been used as matrices in mass spectrometry, indicating potential applications in analytical chemistry (Nonami, Tanaka, Fukuyama, & Erra-Balsells, 1998).
Liquid Chromatographic Assay
- The development of chromatographic methods for the determination of indole derivatives, such as indole-3-carbinol, in plasma, suggests applications in biomedical research and diagnostics (Anderton, Jukes, Lamb, Manson, Gescher, Steward, & Williams, 2003).
Synthesis and Antiviral Activity
- Research on synthesizing substituted 3-amino[6,5-b]triazinoindoles demonstrates potential pharmaceutical applications, particularly in antiviral therapies (Bell & Zalay, 1975).
Fluorescence Studies
- Investigations into the fluorescence emission of indole derivatives, such as 3-methylindole, offer insights into their use in probing protein conformation in biochemistry (Hershberger, Lumry, & Verrall, 1981).
Synthesis of Indole Derivatives
- Research on the synthesis of indole-2-acetic acid methyl esters, including 5-methoxyindole-2-acetate, can inform the production of plant hormones and related biochemical studies (Modi, Oglesby, & Archer, 2003).
Spectrofluorimetric Analysis
- Studies on the fluorescence of auxin and skatole, indole compounds, in the presence of hydroxypropyl-β-cyclodextrin have implications for analytical methods in biochemistry and environmental monitoring (Galian, Bracamonte, & Veglia, 2005).
Alkaloid Isolation and Anti-inflammatory Activity
- Isolation of indole-type alkaloids from natural sources, such as Clematis florida var. plena, and their anti-inflammatory activity, suggests applications in pharmacology and natural product research (Sun et al., 2018).
Propriétés
IUPAC Name |
4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(10-16)7-8-12-9-15(17-2)14-6-4-3-5-13(12)14/h3-6,9,11,16H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYVMFMFZWJGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CN(C2=CC=CC=C21)OC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



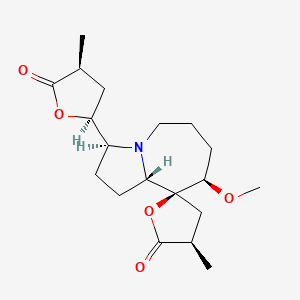
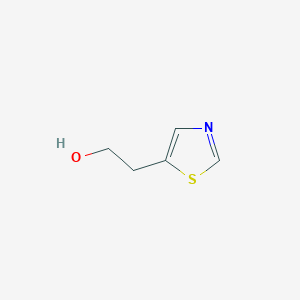
![1-({2-[2-(4-Chlorophenyl)ethyl]-1,3-Dioxolan-2-Yl}methyl)-1h-Imidazole](/img/structure/B1248044.png)
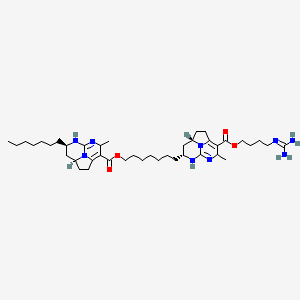
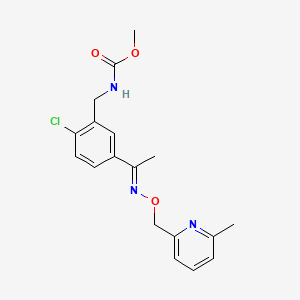


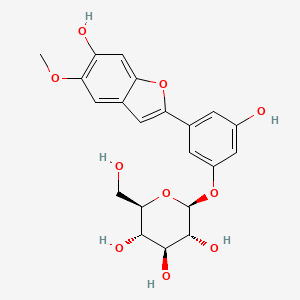
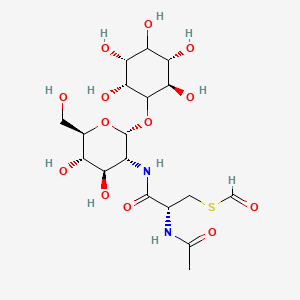

![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole;hydrochloride](/img/structure/B1248058.png)
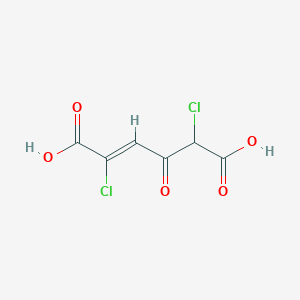
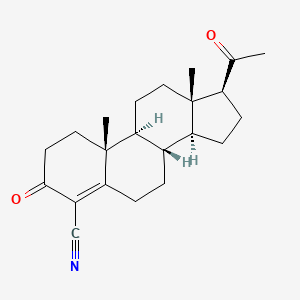
![5-chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248063.png)